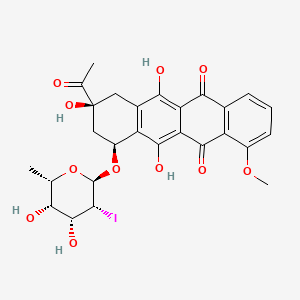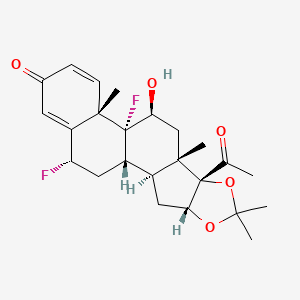
6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (prednisolone). The key steps include:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group.
Epoxidation: of the 9(11)-double bond followed by to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Industrial Production Methods
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield .
化学反応の分析
Types of Reactions
6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation and other nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation often involves reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which are often intermediates in the synthesis of other corticosteroids .
科学的研究の応用
6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Used in the development of topical treatments for inflammatory skin conditions.
Industry: Employed in the formulation of pharmaceutical products
作用機序
The compound exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses. The molecular targets include various transcription factors and enzymes involved in the inflammatory pathway .
類似化合物との比較
Similar Compounds
Fluticasone Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Diflorasone Diacetate: Known for its strong vasoconstrictive effects.
Betamethasone: Widely used in dermatology for its anti-inflammatory and immunosuppressive properties
Uniqueness
6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids .
特性
CAS番号 |
3797-61-3 |
|---|---|
分子式 |
C24H30F2O5 |
分子量 |
436.5 g/mol |
IUPAC名 |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-8-acetyl-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30F2O5/c1-12(27)24-19(30-20(2,3)31-24)10-14-15-9-17(25)16-8-13(28)6-7-21(16,4)23(15,26)18(29)11-22(14,24)5/h6-8,14-15,17-19,29H,9-11H2,1-5H3/t14-,15-,17-,18-,19+,21-,22-,23-,24+/m0/s1 |
InChIキー |
RLKNCDLLLUFUOV-JDSGHREYSA-N |
異性体SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C |
正規SMILES |
CC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


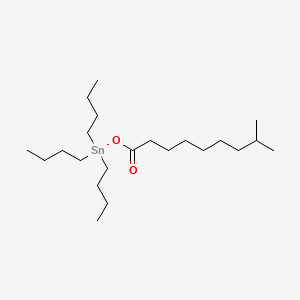
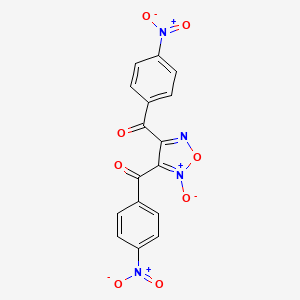
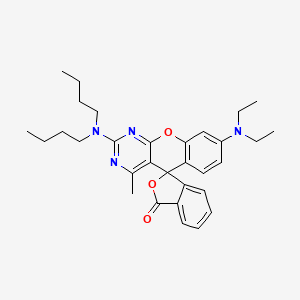
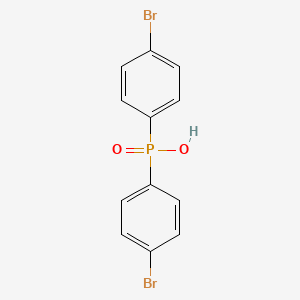
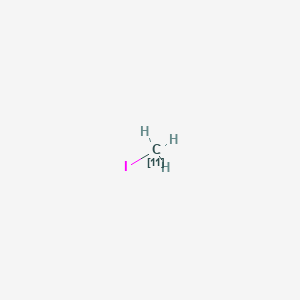
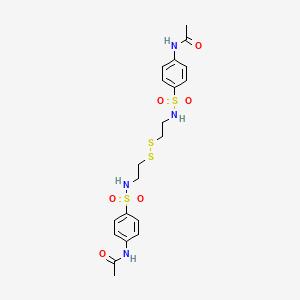
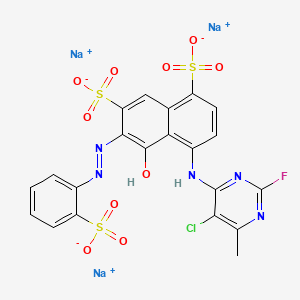
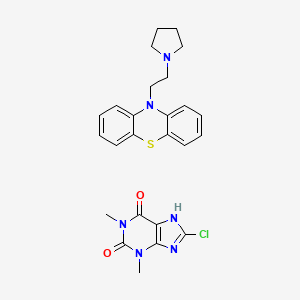
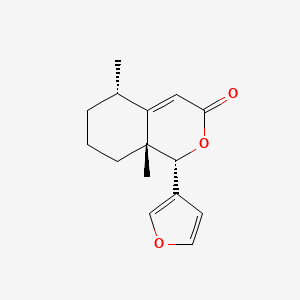
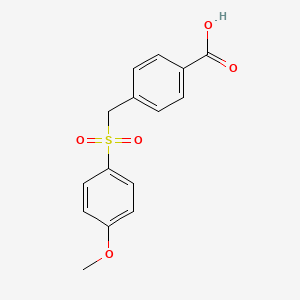
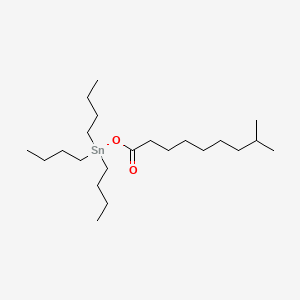
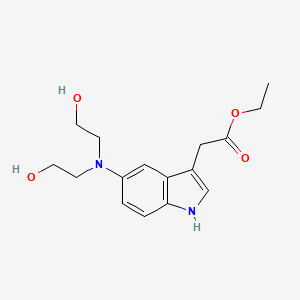
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
